molecular formula C15H19ClFN3O2S B1600220 Ripasudil hydrochloride anhydrous CAS No. 223644-02-8

Ripasudil hydrochloride anhydrous

Cat. No.: B1600220
CAS No.: 223644-02-8
M. Wt: 359.8 g/mol
InChI Key: COBSKSLDBJBGEK-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ripasudil hydrochloride anhydrous is a rho kinase inhibitor used primarily in the treatment of glaucoma and ocular hypertension. It is known for its ability to reduce intraocular pressure by increasing the outflow of aqueous humor through the trabecular meshwork and Schlemm’s canal .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ripasudil hydrochloride anhydrous is synthesized through a multi-step process that involves the incorporation of a fluorine atom at the C4 position of the isoquinoline moiety and the chiral attachment of a methyl group to the C2’ position of the 1,4-diazepane moiety . The specific reaction conditions and reagents used in the synthesis are proprietary and not publicly disclosed in detail.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis under controlled conditions to ensure the purity and efficacy of the final product. The process typically includes steps such as crystallization, filtration, and drying to obtain the anhydrous form of the compound .

Chemical Reactions Analysis

Types of Reactions

Ripasudil hydrochloride anhydrous undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield various oxidized derivatives, while substitution reactions can result in the replacement of the fluorine atom with other functional groups .

Scientific Research Applications

Ripasudil hydrochloride anhydrous has a wide range of scientific research applications, including:

Mechanism of Action

Ripasudil hydrochloride anhydrous exerts its effects by inhibiting rho-associated coiled-coil-containing protein kinase (ROCK). This inhibition leads to cytoskeletal changes, including the retraction and rounding of cell bodies and disruption of actin bundles in the trabecular meshwork. These changes reduce the compaction of trabecular meshwork tissue, resulting in increased aqueous outflow and reduced intraocular pressure .

Properties

IUPAC Name

4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2S.ClH/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBSKSLDBJBGEK-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223644-02-8
Record name Ripasudil hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223644028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIPASUDIL HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CZ0FF0XJO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ripasudil hydrochloride anhydrous
Reactant of Route 2
Ripasudil hydrochloride anhydrous
Reactant of Route 3
Ripasudil hydrochloride anhydrous
Reactant of Route 4
Ripasudil hydrochloride anhydrous
Reactant of Route 5
Reactant of Route 5
Ripasudil hydrochloride anhydrous
Reactant of Route 6
Ripasudil hydrochloride anhydrous

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.